N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine
Overview
Description
N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two 4-chlorophenyl groups and two diphenyl groups attached to a 1,4-phenylenediamine core. It is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
The synthesis of N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine typically involves the reaction of 4-chloroaniline with diphenylamine in the presence of a suitable catalyst. One common method is the use of palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can introduce nitro groups into the aromatic rings using nitric acid and sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction produces amines.
Scientific Research Applications
N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways. For example, its ability to undergo redox reactions allows it to modulate oxidative stress in cells, which is relevant in both therapeutic and toxicological contexts.
Comparison with Similar Compounds
N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine can be compared with other similar compounds, such as:
N,N’-Bis(4-chlorophenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a phenylenediamine core. It is known for its applications in agriculture and medicine.
N,N’-Bis(4-chlorophenyl)-1,4-phenylenediamine: This compound lacks the diphenyl groups and has different chemical properties and applications.
The uniqueness of N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine lies in its combination of 4-chlorophenyl and diphenyl groups, which confer specific reactivity and stability, making it suitable for a wide range of applications.
Biological Activity
N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine (CAS: 113703-66-5) is a chemical compound with significant applications in organic electronics, particularly in the development of heat-resistant organic electroluminescent devices. Its molecular formula is C30H22Cl2N2, and it has a molecular weight of 481.42 g/mol. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C30H22Cl2N2 |
Molecular Weight | 481.42 g/mol |
Melting Point | 200 °C |
Physical Form | Crystalline Powder |
Synonyms | 4',4''-Dichloro-N,N,N',N'-tetraphenyl-1,4-phenylenediamine |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with cellular components and influence biochemical pathways. Key mechanisms include:
- Antioxidant Activity : The compound has shown potential as an antioxidant agent, which can mitigate oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and altering cell cycle progression.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes related to cancer progression and inflammation.
1. Anticancer Activity
A study published in Molecules examined the structure-activity relationship (SAR) of various phenyl-substituted compounds, including this compound. The findings indicated that the compound exhibited selective cytotoxicity against Bcl-2-expressing human cancer cell lines with an IC50 value in the sub-micromolar range. This suggests a strong potential for further development as an anticancer agent .
2. Antioxidant Properties
Another research highlighted the antioxidant capabilities of this compound through various assays measuring free radical scavenging activity. The results demonstrated significant inhibition of reactive oxygen species (ROS), indicating its potential role in preventing oxidative damage .
3. Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This property positions it as a candidate for developing anti-inflammatory drugs .
Summary of Biological Activities
Properties
IUPAC Name |
1-N,4-N-bis(4-chlorophenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Cl2N2/c31-23-11-15-27(16-12-23)33(25-7-3-1-4-8-25)29-19-21-30(22-20-29)34(26-9-5-2-6-10-26)28-17-13-24(32)14-18-28/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNUFZUOMNRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618769 | |
Record name | N~1~,N~4~-Bis(4-chlorophenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113703-66-5 | |
Record name | N~1~,N~4~-Bis(4-chlorophenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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